![molecular formula C15H17N3O4 B12685538 5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione CAS No. 84255-11-8](/img/structure/B12685538.png)
5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexane ring substituted with two methyl groups and an azo group linked to a nitrophenyl moiety. It is often used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione typically involves the reaction of 1,3-cyclohexanedione with appropriate nitrophenyl azo compounds under controlled conditions. One common method includes the use of potassium carbonate as a base and acetonitrile as a solvent, with the reaction mixture being stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Substitution: The azo group can participate in substitution reactions, where different substituents replace the existing groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play crucial roles in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro and carbonyl derivatives, while reduction produces amino derivatives.
Scientific Research Applications
5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione involves its interaction with molecular targets through its azo and nitrophenyl groups. These interactions can lead to the modulation of various biochemical pathways, influencing cellular processes such as enzyme activity and gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A structurally similar compound with different reactivity due to the absence of the azo and nitrophenyl groups.
4-Methyl-3-nitrophenylhydrazine: Shares the nitrophenyl group but lacks the cyclohexane ring and dimethyl substitution.
1,3-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione: A closely related compound with slight variations in the substitution pattern.
Uniqueness
The uniqueness of 5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
84255-11-8 |
|---|---|
Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
5,5-dimethyl-2-[(4-methyl-3-nitrophenyl)diazenyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H17N3O4/c1-9-4-5-10(6-11(9)18(21)22)16-17-14-12(19)7-15(2,3)8-13(14)20/h4-6,14H,7-8H2,1-3H3 |
InChI Key |
HZEHEXLYQVLMSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2C(=O)CC(CC2=O)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)
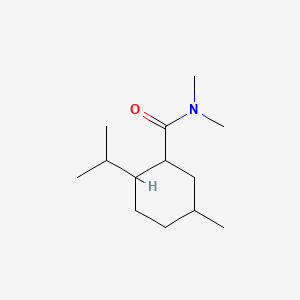
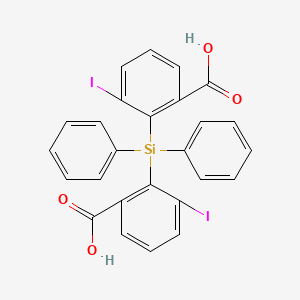
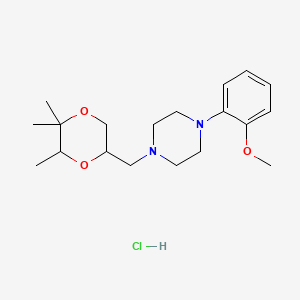
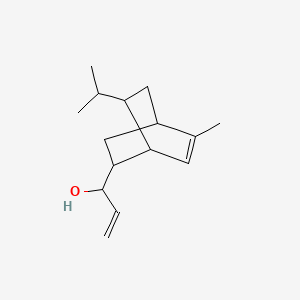

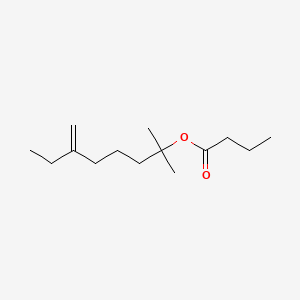
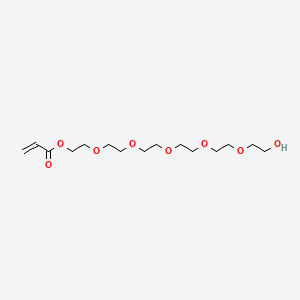
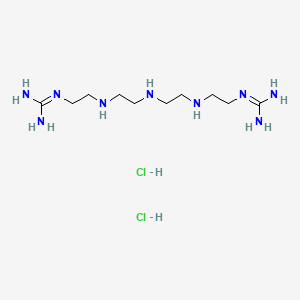
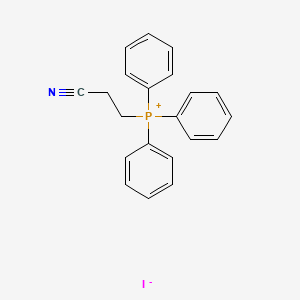
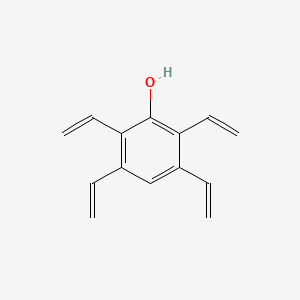
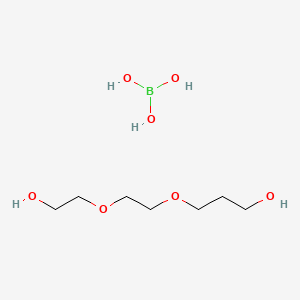
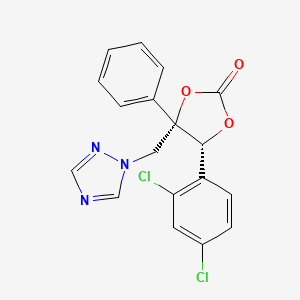
![ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B12685532.png)
